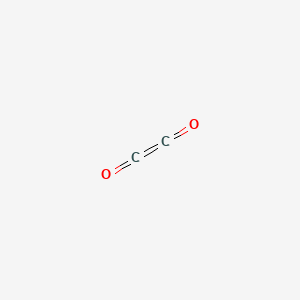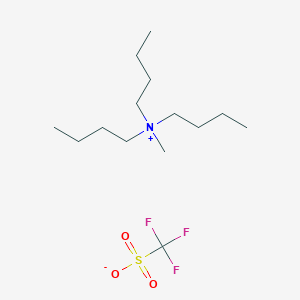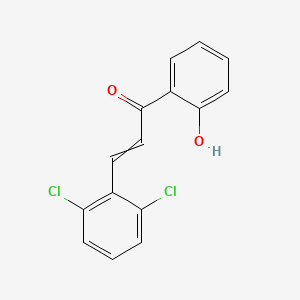
2,6-Dichloro-2'-hydroxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-2’-hydroxychalcone is a synthetic chalcone derivative with the molecular formula C15H10Cl2O2 and a molecular weight of 293.152 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and structural versatility. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 2’ position on the chalcone backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and 2’-hydroxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.
Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions: 2,6-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or flavanones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants like DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The biological activity of 2,6-Dichloro-2’-hydroxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The compound’s hydroxyl and chloro groups play a crucial role in its binding affinity and specificity towards different biological targets.
類似化合物との比較
- 2-Hydroxychalcone
- 4-Hydroxychalcone
- 2’-Hydroxychalcone
- 4,5’-Dichloro-2’-hydroxychalcone
- 2,4-Dimethoxy-2’-hydroxychalcone
- 3,4’-Dimethoxy-2-hydroxychalcone
Comparison: 2,6-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to other chalcones . The specific positioning of the chloro and hydroxyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
73110-44-8 |
|---|---|
分子式 |
C15H10Cl2O2 |
分子量 |
293.1 g/mol |
IUPAC名 |
3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H |
InChIキー |
DBQYHWPRRQKNKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


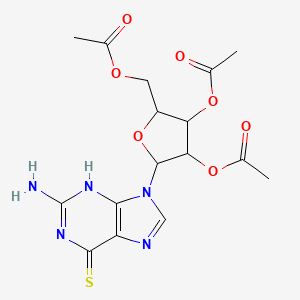
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
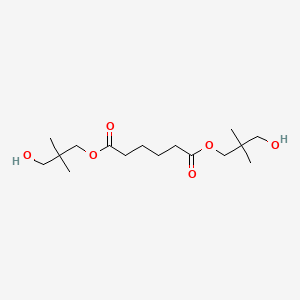
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
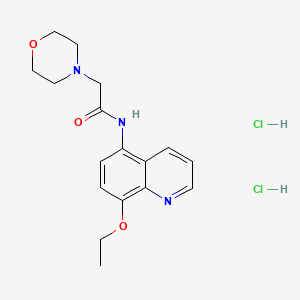
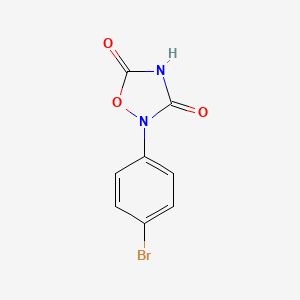

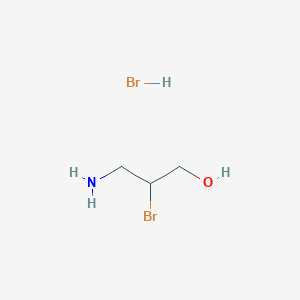

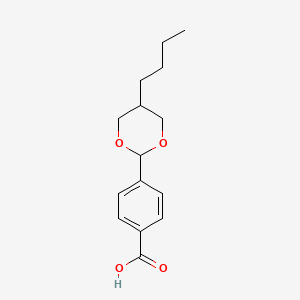
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
